REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C[Li].S([N:20]=[N+:21]=[N-:22])(C1C=CC(C)=CC=1)(=O)=O.C[Si](C)(C)Cl.[C:28](=[O:30])=O.C[C:32](C)=[O:33]>C1COCC1>[N:20]([CH:6]1[C:28](=[O:30])[N:4]2[CH:5]1[CH2:7][CH2:32][O:33][C:1]2([CH3:3])[CH3:2])=[N+:21]=[N-:22] |f:4.5|
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Name
|
|
Quantity
|
1.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
dry-ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.11 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
bicyclic azetidinone
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hr at -78° C
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
kept for 1.5 hrs at that temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hrs
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 2×25 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×25 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a glue which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (eluant 50:50 ethylacetate:cyclohexane)
|
Reaction Time |
1 h |
Name
|
7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C2CCOC(N2C1=O)(C)C
|
Name
|
II
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |